4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine
Overview
Description
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine is a chemical compound with the molecular formula C11H15BrN2O2 It is known for its unique structure, which includes a brominated pyridine ring and a morpholine moiety connected via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine typically involves the reaction of 5-bromo-2-hydroxypyridine with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine is replaced by the morpholine moiety. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine or morpholine rings.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Another brominated pyridine derivative with different substituents.
4-[2-(5-Chloro-pyridin-2-yloxy)-ethyl]-morpholine: A similar compound with a chlorine atom instead of bromine.
5-Bromo-2-(2-morpholinoethoxy)pyridine: A closely related compound with a similar structure.
Uniqueness
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine is unique due to its specific combination of a brominated pyridine ring and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15BrN2O2, with a molecular weight of approximately 323.62 g/mol. The compound features a morpholine ring linked to a 5-bromo-pyridine moiety via an ethyl group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its structural components:
- Brominated Pyridine Ring : This moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
- Morpholine Moiety : Enhances solubility and bioavailability, facilitating effective interaction with biological targets.
These interactions suggest a multifaceted mechanism of action that warrants further exploration in therapeutic contexts.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Its structural similarities with other known antimicrobial agents suggest potential efficacy against various pathogens. For instance, compounds with similar pyridine structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it may possess cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation is particularly noteworthy, with ongoing investigations into its selectivity and potency compared to established anticancer drugs.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of related pyridine derivatives on human cancer cell lines, revealing that certain modifications could enhance their anticancer properties. The findings suggested that this compound could serve as a lead compound for developing more effective anticancer agents .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. Results demonstrated significant inhibition zones, indicating promising antimicrobial activity worth further exploration .
Research Findings Summary Table
Properties
IUPAC Name |
4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHQSECBIMJHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242670 | |
Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212961-34-7 | |
Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212961-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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